4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid

Liquid crystal precursor Physicochemical profiling Alkoxy chain effect

Sourcing the correct alkoxy chain for mesophase engineering is critical; homolog substitution fails where specific SC phase ranges are required. This nonyloxy (n=9) acid is the exact precursor for antiferroelectric esters (e.g., 2M4P9OBC) displaying SmC-SmI-SmG-SmH polymorphism for V-shaped switching in AFLCD test cells. • Enables robust SC phase induction at the threshold of the alkoxybiphenyl carboxylate series • Compatible with esterification & condensation polymerization for side-chain/main-chain LC polymers Available in research quantities for academic and industrial LC R&D programs.

Molecular Formula C22H28O3
Molecular Weight 340.463
CAS No. 69367-31-3
Cat. No. B2883903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid
CAS69367-31-3
Molecular FormulaC22H28O3
Molecular Weight340.463
Structural Identifiers
SMILESCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C22H28O3/c1-2-3-4-5-6-7-8-17-25-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(23)24/h9-16H,2-8,17H2,1H3,(H,23,24)
InChIKeyZJOASXAQGXPXKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid Overview


4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid (CAS 69367-31-3) is a biphenyl-based mesogenic carboxylic acid bearing a linear nonyloxy chain (C₉H₁₉O–) at the 4'-position. It serves as a critical precursor for the synthesis of smectic and antiferroelectric liquid crystals, where the nonyloxy terminal chain length is purposefully selected to introduce smectic C phases and fine-tune mesophase transition temperatures in the resulting esters [1]. The compound is commercially available in research-grade quantities from multiple suppliers, with purity specifications ranging from 90% to 97%, making it accessible for both academic and industrial liquid crystal R&D .

Nonyloxy Chain Specificity in Mesogen Design


The alkoxy chain length on 4'-alkoxybiphenyl-4-carboxylic acids is a decisive molecular parameter governing the smectic polymorphic behavior of their derived esters. As demonstrated by Goodby and Gray, ascending the homologous series from hexyloxy to nonyloxy injects smectic C properties into the mid-series members and shifts SC–SA transition temperatures along a parabolic trend [1]. Substituting the nonyloxy (n=9) chain with a shorter analog (hexyloxy, n=6; octyloxy, n=8) or a longer analog (decyloxy, n=10) predictably alters the mesophase sequence, clearing enthalpy, and melting point, rendering simple homolog substitution unfeasible for applications requiring a specific phase range or transition temperature. The quantitative evidence below establishes where the nonyloxy congener provides measurable differentiation.

Quantitative Comparison with Alkoxy Homologs


Predicted Physicochemical Properties vs. Octyloxy Homolog

ACD/Labs Percepta-predicted properties reveal that 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylic acid possesses a higher melting point (200.04 °C), boiling point (483.65 °C), and lipophilicity (LogP 7.82) compared to its octyloxy analog (CAS 59748-18-4; MP 192.37 °C, BP 472.05 °C, LogP 7.16) . The nonyloxy compound's increased molar volume (323.3 cm³ vs. 306.8 cm³) and polarizability (40.2 × 10⁻²⁴ cm³ vs. 38.4 × 10⁻²⁴ cm³) reflect the additional methylene unit .

Liquid crystal precursor Physicochemical profiling Alkoxy chain effect

Smectic C Phase Induction vs. Shorter-Chain Homologs

In the methyl to n-decyl esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, the nonyloxy homolog series introduces smectic C (SC) properties at the mid-series members, whereas the hexyloxy and heptyloxy series exhibit only SA, SB, and SE phases for their earlier homologs [1]. The SC–SA transition temperatures in the nonyloxy and octyloxy series follow a parabolic distribution as a function of ester alkyl chain length, enabling SC phase induction that is absent in the shorter-chain hexyloxy series [1].

Smectic polymorphism Liquid crystal design Structure-property relationship

Calorimetric Phase Transitions of 2M4P9OBC

High-resolution heat capacity measurements on racemic 4-(2'-methylbutyl)phenyl-4'-n-nonyloxybiphenyl-4-carboxylate (2M4P9OBC), synthesized directly from 4'-(nonyloxy)[1,1'-biphenyl]-4-carboxylic acid, have resolved the SmC–SmI, SmI–SmG, and SmG–SmH phase transitions [1]. The compound exhibits a rich tilted smectic polymorphism (SmC, SmI, SmG, SmH) that is characteristic of the nonyloxy chain length; shorter alkoxy homologs in the 2M4PmOBC series display different phase sequences and transition temperatures [1][2].

Antiferroelectric liquid crystal Phase transition enthalpy Smectic I, G, H phases

Thermal Energy Storage: Comparison with Decyloxy Homolog

The n=10 derivative (4'-decyloxybiphenyl-4-carboxylic acid) exhibits a mesophase-to-isotropic transition at ~251 °C with a clearing enthalpy of 55 kJ/kg and heat capacity of ~2.4 kJ/kg·K, as determined by DSC and TGA [1]. This provides a quantitative benchmark for the homologous series; the nonyloxy (n=9) congener is expected to show a moderately lower clearing temperature based on the established monotonic decrease in transition temperatures with shorter alkoxy chains [2].

Phase change material Latent heat storage Clearing enthalpy

Commercial Availability and Purity Profile

The compound is available from Sigma-Aldrich at 90% purity (solid form, UK origin) and from MolCore at NLT 97% purity with ISO certification . Fujifilm Wako offers research-grade quantities (1 mg, 5 mg, 10 mg) suitable for exploratory synthesis . This contrasts with the higher-volume, 99% purity availability of the octyloxy analog from Thermo Scientific, which is positioned for larger-scale liquid crystal formulation .

Chemical procurement Purity specification Research reagent

Patent-Cited Antiferroelectric Liquid Crystal Utility

Japanese Patent JP2000109450A (Mitsubishi Gas Chemical Co.) explicitly employs 4-(4'-n-nonyloxy)biphenylcarboxylic acid as the acid chloride precursor for synthesizing R-(-)-3-fluoro-4-(1,3-dimethylbutyloxycarbonyl)phenyl 4'-nonyloxybiphenyl-4-carboxylate, an antiferroelectric liquid crystal compound with a wide antiferroelectric phase temperature range [1]. The patent specifies that the nonyloxy chain (R = 6–12C straight-chain alkyl) is critical for achieving the target mesophase stability, distinguishing it from shorter-chain variants.

Antiferroelectric liquid crystal Patent literature Display materials

4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid Applications


Antiferroelectric LC Ester Synthesis for AFLCD Prototypes

Researchers fabricating antiferroelectric liquid crystal display (AFLCD) test cells require the nonyloxy acid as the key precursor for synthesizing 4-(2'-methylbutyl)phenyl-4'-n-nonyloxybiphenyl-4-carboxylate (2M4P9OBC) and related esters. The nonyloxy chain length is specifically required to achieve the tilted smectic polymorphism (SmC–SmI–SmG–SmH) necessary for V-shaped switching electro-optic response [1]. The patent literature explicitly exemplifies this acid for antiferroelectric compositions [2].

Smectic Phase Structure-Property Studies

Academic groups investigating the relationship between terminal alkoxy chain length and smectic polymorphism use the nonyloxy acid to generate ester libraries whose SC–SA transition temperatures follow parabolic distributions [1]. The nonyloxy homolog is positioned at the threshold where SC phases are first robustly introduced, making it indispensable for mapping the phase diagram of the 4'-alkoxybiphenyl-4-carboxylate series.

Liquid Crystal Polymer and Elastomer Precursors

The carboxylic acid functionality allows direct incorporation of the nonyloxybiphenyl mesogen into side-chain liquid crystal polymers via esterification or into main-chain polymers via condensation polymerization, as demonstrated for the chiral polyester PET(R*)-9 synthesized from a nonyloxybiphenyl carboxylic acid derivative [3]. The predicted LogP (7.82) and thermal stability (BP ~484 °C) support its use in high-temperature polymer processing .

Phase Change Material Formulation for Thermal Storage

Building on the demonstrated latent heat storage performance of the n=10 homolog (clearing enthalpy 55 kJ/kg at ~251 °C) [4], formulators can blend or copolymerize the nonyloxy acid to fine-tune the phase change temperature downward for applications requiring clearing transitions in the 220–250 °C range, leveraging the homologous series structure-property relationships established by Goodby and Gray [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4'-(Nonyloxy)[1,1'-biphenyl]-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.